molecular formula C5H6O2 B3056766 6-Oxabicyclo[3.1.0]hexan-3-one CAS No. 74017-10-0

6-Oxabicyclo[3.1.0]hexan-3-one

Cat. No.: B3056766
CAS No.: 74017-10-0
M. Wt: 98.1 g/mol
InChI Key: VZMRGSWFCBXBPW-UHFFFAOYSA-N
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Description

6-Oxabicyclo[3.1.0]hexan-3-one is an organic compound with the molecular formula C5H6O2 and an average mass of approximately 98.10 g/mol . This structure features a bridged bicyclic framework incorporating an oxygen atom and a ketone group, which classifies it as a versatile synthetic intermediate . The constrained bicyclic[3.1.0] skeleton, similar to that found in cyclopentane oxide systems, presents a three-dimensional architecture that is of significant interest in synthetic and medicinal chemistry for exploring molecular space beyond flat aromatic systems . Researchers value this compound for its potential in developing novel pharmacophores and as a building block for complex natural product synthesis. As a strained heterocycle, it may undergo ring-opening reactions or serve as a precursor to other functionalized scaffolds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxabicyclo[3.1.0]hexan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-3-1-4-5(2-3)7-4/h4-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMRGSWFCBXBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336692
Record name 6-oxabicyclo[3.1.0]hexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74017-10-0
Record name 6-oxabicyclo[3.1.0]hexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of 6 Oxabicyclo 3.1.0 Hexan 3 One Transformations

Epoxide Ring-Opening Mechanisms

The opening of the epoxide ring in 6-oxabicyclo[3.1.0]hexan-3-one is a key reaction, proceeding through several mechanistic pathways depending on the reaction conditions.

The reaction of this compound with nucleophiles is a fundamental transformation. The regioselectivity of this attack is influenced by both electronic and steric factors. Generally, under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide, following a pattern similar to an SN2 reaction. masterorganicchemistry.com

For instance, the reaction with nucleophiles like sodium azide (B81097) or amines typically results in the opening of the epoxide ring. semanticscholar.org In the case of substituted this compound derivatives, the position of the substituent can direct the nucleophilic attack. The presence of a directing group can lead to highly regioselective ring-opening. researchgate.net

A study on a related 3-phenyl-6-oxabicyclo[3.1.0]hexane derivative showed that nucleophilic ring-opening with sodium azide or benzylamine (B48309) occurred, yielding cyclopentanol (B49286) products. semanticscholar.org The regioselectivity is often high, with the nucleophile attacking the carbon atom further from the bulky substituent.

Here is a table summarizing the regioselectivity of nucleophilic attack on related epoxide systems:

Nucleophile Substrate Major Product Regioselectivity Reference
Sodium Azide 3-phenyl-6-oxabicyclo[3.1.0]hexane Cyclopentanol with azide at C-4 High semanticscholar.org
Benzylamine 3-phenyl-6-oxabicyclo[3.1.0]hexane Cyclopentanol with benzylamino at C-4 High semanticscholar.org

The conditions under which the epoxide ring is opened significantly affect the outcome of the reaction.

Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is protonated, forming a more reactive intermediate. This is followed by nucleophilic attack. For α,β-epoxy ketones, acid-catalyzed rearrangement can lead to the formation of α-formyl ketones or vicinal diones. researchgate.net The reaction often proceeds through a carbocation-like transition state, and the nucleophile attacks the more substituted carbon, which can better stabilize the positive charge. In some cases, treatment with a Lewis acid like boron trifluoride etherate can lead to regioselective epoxide ring opening and an acyl shift. researchgate.net

Base-Catalyzed Ring Opening: Under basic conditions, the reaction is typically a direct SN2-type attack of the nucleophile on one of the epoxide carbons. masterorganicchemistry.com The attack occurs at the less sterically hindered carbon atom. masterorganicchemistry.com This pathway is common for strong nucleophiles like alkoxides, amines, and organometallic reagents. masterorganicchemistry.com For example, the base-catalyzed diastereoselective epoxide ring-opening of a related bicyclic epoxide with an amino group yielded an amino alcohol in high yield. rsc.org

The following table compares the outcomes of acid- and base-catalyzed ring-opening for related epoxides:

Condition Catalyst Example General Outcome Reference
Acidic Boron trifluoride etherate Rearrangement to α-formyl ketones or vic-diones researchgate.net
Acidic Pyridinium p-toluenesulfonate (PPTS) Ring-opening to form an alcohol
Basic Sodium hydroxide SN2 attack at the least substituted carbon masterorganicchemistry.com

Rearrangement Reactions and Associated Mechanisms (e.g., Sigmatropic Rearrangements)

Beyond simple ring-opening, this compound and related α,β-epoxy ketones can undergo various rearrangement reactions. These rearrangements are often thermally or photochemically induced and can proceed through complex mechanisms. acs.orgscispace.com

One significant type of rearrangement is the sigmatropic rearrangement , a pericyclic reaction where a sigma bond migrates across a π-system. wikipedia.org While specific examples for this compound are not extensively detailed in the provided results, related epoxy ketones undergo such transformations. For instance, the Wharton reaction involves the rearrangement of α,β-epoxy ketones with hydrazine (B178648) to form allylic alcohols, proceeding through a hydrazone intermediate. wikipedia.org

Thermally induced rearrangements of epoxycyclopentanones can provide a direct route to the this compound skeleton. Photochemical rearrangements of α,β-epoxy ketones have also been studied, leading to a variety of products through different mechanistic pathways. acs.org Additionally, some rearrangements can be catalyzed by solid acids like zeolites, leading to α-formyl ketones and vic-diones. researchgate.net

A plausible rearrangement mechanism for an epoxy chalcone, a type of α,β-epoxy ketone, involves its transformation into a 1,2-diketone, which then undergoes further reaction.

Stereochemical Control in Chemical Transformations

The stereochemistry of the products formed from reactions of this compound is of great importance, especially in the synthesis of chiral molecules.

The diastereoselectivity and enantioselectivity of reactions involving this compound are influenced by several factors:

Substrate Control: The inherent stereochemistry of the bicyclic system can direct the approach of reagents, leading to a preference for one diastereomer over another. researchgate.net

Reagent Control: The use of chiral reagents, such as chiral catalysts or auxiliaries, can induce enantioselectivity, leading to the preferential formation of one enantiomer. researchgate.net For example, cinchona alkaloid derivatives have been used to catalyze the asymmetric ring-opening of meso-cyclopentanone epoxides with high enantiomeric excess.

Reaction Conditions: Parameters like temperature, solvent, and the nature of the catalyst can significantly impact the stereochemical outcome. mdpi.com For example, in the epoxidation of a cyclopentene (B43876) derivative, the choice of epoxidizing agent and reaction conditions was crucial for achieving high diastereoselectivity. mdpi.com

The following table highlights factors influencing stereoselectivity in related systems:

Factor Example Outcome Reference
Substrate Control Rigid bicyclic structure Directs stereoselectivity of transformations researchgate.net
Chiral Catalyst Cinchona Alkaloid Derivatives High enantiomeric excess in ring-opening

When reactions produce a mixture of stereoisomers, various techniques can be employed to separate them.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.

Crystallization of Diastereomeric Salts: This classical method involves reacting a racemic mixture with a chiral resolving agent to form a mixture of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired enantiomer can be recovered by removing the resolving agent.

Kinetic Resolution: This method involves the use of a chiral catalyst or reagent that reacts at different rates with the enantiomers of a racemic mixture. This can lead to the enrichment of one enantiomer in the unreacted starting material and the other in the product. acs.orgnih.gov For example, chiral diamines have been used for the kinetic resolution of racemic cycloalkene oxides. diva-portal.org Biocatalyzed asymmetric reduction of ketones using ketoreductases is another effective method for kinetic resolution. nih.govresearchgate.net

Chemical Reactivity and Derivatization Strategies for 6 Oxabicyclo 3.1.0 Hexan 3 One

Oxidation Reactions and Product Formation

The oxidation of 6-oxabicyclo[3.1.0]hexan-3-one can be tailored to yield different products, such as lactones or carboxylic acids, by selecting the appropriate oxidizing agents and reaction conditions.

Synthesis of Lactones and Carboxylic Acids

A key oxidative transformation for cyclic ketones like this compound is the Baeyer-Villiger oxidation, which converts the ketone into a lactone (a cyclic ester). wikipedia.orgorganic-chemistry.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.org The regioselectivity of this oxidation, meaning which carbon-carbon bond next to the carbonyl is cleaved, is influenced by the migratory aptitude of the attached groups, though in a bicyclic system, ring strain and stereoelectronics also play a significant role. organic-chemistry.orgrsc.org More aggressive oxidation can lead to the cleavage of the bicyclic system, opening both the epoxide and the cyclopentanone (B42830) rings to form dicarboxylic acids.

Common Oxidizing Agents and Reaction Conditions

The outcome of the oxidation is highly dependent on the chosen oxidant. Peroxyacids are classic reagents for Baeyer-Villiger oxidations, while stronger agents are required for complete oxidative cleavage. organic-chemistry.orgtowson.edu

Oxidizing AgentReaction ConditionsPrimary Product(s)
Peroxyacids (e.g., m-CPBA)Typically in an inert solvent like chloroform (B151607) or dichloromethane. masterorganicchemistry.comBicyclic lactones via Baeyer-Villiger oxidation. wikipedia.orgmasterorganicchemistry.com
Hydrogen peroxide (H₂O₂)Often used with a catalyst in aqueous solutions. acs.orgCan yield lactones or, under harsher conditions, carboxylic acids.
Potassium permanganate (B83412) (KMnO₄)A powerful oxidant used in aqueous solutions, with conditions adjustable from acidic to basic. libretexts.orgDicarboxylic acids through cleavage of the ring system.
Chromium trioxide (CrO₃)Used in acidic solutions (e.g., Jones reagent). libretexts.orgDicarboxylic acids.

Reduction Reactions and Diol Generation

Reduction reactions of this compound can target the ketone, the epoxide, or both, leading to the generation of various alcohols and diols.

Selective Reduction of the Epoxide Ring

Achieving selective reduction of the epoxide while leaving the ketone untouched is a significant synthetic challenge. Some specialized reagents have been developed for the selective reduction of α,β-epoxy ketones to the corresponding β-hydroxy ketones. organic-chemistry.orgresearchgate.netorganic-chemistry.org For instance, low-valent titanium complexes, such as Cp₂TiCl, have been shown to selectively reduce the epoxide moiety in the presence of a ketone. organic-chemistry.org Similarly, methods using organoselenium reagents or tributyltin hydride under radical conditions have been explored for this transformation. researchgate.net

Common Reducing Agents and Stereochemical Implications

The choice of reducing agent is critical for controlling the outcome of the reaction, including the stereochemistry of the resulting alcohol(s). The rigid bicyclic structure of the molecule influences the direction from which the reducing agent can approach the ketone and epoxide.

Reducing AgentReaction ConditionsPrimary Product(s)Stereochemical Implications
Sodium borohydride (B1222165) (NaBH₄)Typically used in protic solvents like methanol (B129727) or ethanol. libretexts.orgPrimarily reduces the ketone to a secondary alcohol (6-oxabicyclo[3.1.0]hexan-3-ol). A milder reducing agent that is generally selective for ketones over epoxides. libretexts.org The stereochemistry of the alcohol is influenced by the steric hindrance of the bicyclic frame.
Lithium aluminum hydride (LiAlH₄)A powerful reducing agent used in aprotic solvents like diethyl ether or THF. libretexts.orgReduces both the ketone and the epoxide to yield diols. Less selective than NaBH₄, it will open the epoxide ring in addition to reducing the ketone. libretexts.org The stereochemistry of the diol products depends on the regioselectivity of the epoxide opening.
Catalytic Hydrogenation (e.g., H₂ with Pd, Pt)Requires a catalyst and hydrogen gas, with variable conditions of temperature and pressure. beilstein-journals.orgCan reduce the ketone and/or the epoxide, depending on the catalyst and conditions. organic-chemistry.orgbeilstein-journals.orgThe stereochemical outcome is influenced by how the molecule adsorbs onto the surface of the metal catalyst.

Nucleophilic Substitution Reactions at the Epoxide Moiety

The strained three-membered epoxide ring of this compound is highly reactive toward nucleophiles, making it a prime site for ring-opening reactions. This process allows for the introduction of a wide array of functional groups. The regioselectivity of the nucleophilic attack depends on the reaction conditions. libretexts.orglibretexts.org

Under basic or neutral conditions, the reaction typically follows an Sₙ2 mechanism. libretexts.org The nucleophile attacks the less sterically hindered carbon atom of the epoxide, leading to a specific regioisomer. libretexts.orgchemistrysteps.com

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. libretexts.org The reaction then proceeds with Sₙ1 character, where the nucleophile attacks the more substituted carbon atom because it can better stabilize the partial positive charge that develops in the transition state. libretexts.orgchemistrysteps.com In some cases, intramolecular nucleophilic attack can occur, especially if a suitable nucleophile is present elsewhere in the molecule, leading to rearranged products. conicet.gov.arconicet.gov.ar The choice of nucleophile and catalyst can also influence the regioselectivity of the ring-opening. nih.govacs.org

Reactions with Amines, Thiols, and Alcohols

Nucleophiles such as amines, thiols, and alcohols can react with this compound, typically under basic or acidic conditions, to yield substituted derivatives. The regioselectivity of the attack is influenced by the reaction conditions and the nature of the nucleophile.

The reaction with amines, for instance, can lead to the formation of amino alcohol derivatives, which are valuable building blocks in medicinal chemistry. Similarly, thiols can be employed to introduce sulfur-containing moieties, while alcohols can be used to generate ether-functionalized bicyclic compounds. The general mechanism involves the nucleophilic attack on one of the epoxide carbons, leading to the opening of the three-membered ring.

Formation of Various Substituted Bicyclic Derivatives

The nucleophilic ring-opening of this compound provides a direct route to a diverse array of substituted bicyclo[3.1.0]hexane derivatives. These reactions are often stereospecific, with the stereochemistry of the product being dependent on the stereochemistry of the starting epoxide and the reaction mechanism (e.g., SN2-type attack).

The synthesis of conformationally restricted analogues of sugar rings, such as β-arabinofuranosyl and α-galactofuranosyl rings, has been achieved using bicyclo[3.1.0]hexane derivatives derived from epoxy ketones. acs.orgnih.gov A key step in such syntheses can be a base-promoted ring contraction of a larger epoxy ketone to form the bicyclo[3.1.0]hexane skeleton. acs.orgnih.gov

The following table summarizes representative nucleophilic ring-opening reactions on the 6-oxabicyclo[3.1.0]hexane scaffold, leading to various substituted derivatives.

NucleophileReagent/ConditionsProduct TypeReference
AmineR-NH₂Amino-hydroxy-bicyclo[3.1.0]hexane
ThiolR-SHThio-hydroxy-bicyclo[3.1.0]hexane
AlcoholR-OHAlkoxy-hydroxy-bicyclo[3.1.0]hexane

Ketone Reactivity and Functionalization

The ketone group at the C3 position of this compound offers another site for chemical modification, primarily through condensation reactions and transformations leading to heterocyclic systems.

Condensation Reactions

The ketone functionality can participate in various condensation reactions, such as the Knoevenagel and aldol (B89426) condensations, to form new carbon-carbon bonds at the α-position or directly at the carbonyl carbon. mychemblog.comslideshare.net

The Knoevenagel condensation involves the reaction of the ketone with an active methylene (B1212753) compound in the presence of a weak base. mychemblog.comslideshare.net This reaction typically leads to the formation of an α,β-unsaturated product after dehydration. A variety of active methylene compounds can be used, including malonic esters, cyanoacetates, and malononitrile, allowing for the introduction of diverse functional groups.

The general scheme for a Knoevenagel condensation is as follows:

Reactants: Ketone (this compound) and an active methylene compound (e.g., CH₂(CN)₂, CH₂(CO₂Et)₂).

Catalyst: A weak base, such as piperidine (B6355638) or pyridine.

Product: An α,β-unsaturated compound attached to the C3 position of the bicyclic ring.

Aldol-type reactions, where the ketone reacts with an enolate, can also be envisioned to extend the carbon framework.

Transformations Leading to Hydantoin (B18101) Derivatives

A significant transformation of the ketone group in this compound is its conversion into spirohydantoin derivatives. The Bucherer-Bergs reaction is a classic and efficient method for this purpose, reacting a ketone with potassium cyanide and ammonium (B1175870) carbonate to form a 5,5-disubstituted hydantoin. wikipedia.orgorganic-chemistry.org This multicomponent reaction is particularly useful for cyclic ketones, leading to the formation of spirocyclic hydantoins. mdpi.com

The application of the Bucherer-Bergs reaction to bicyclic ketones has been documented for the synthesis of fused bicyclic hydantoins. researchgate.net In the case of this compound, this reaction would lead to a novel spirohydantoin fused to the bicyclic framework. Such structures are of interest in medicinal chemistry due to the prevalence of the hydantoin motif in various bioactive compounds. sid.ir A concise total synthesis of 4-acylamino analogues of LY354740, a potent and selective agonist for group II metabotropic glutamate (B1630785) receptors, involved a Bucherer-Bergs reaction on a bicyclo[3.1.0]hexane intermediate. acs.org

The general protocol for the Bucherer-Bergs synthesis of a spirohydantoin from a cyclic ketone is outlined below:

StepDescription
1Reaction of the ketone with ammonium carbonate and potassium cyanide.
2Formation of an intermediate α-amino nitrile.
3Intramolecular cyclization to form the hydantoin ring.

The resulting spirohydantoin from this compound would possess a unique three-dimensional structure, combining the rigidity of the bicyclic system with the hydrogen-bonding capabilities of the hydantoin ring.

Advanced Spectroscopic and Analytical Techniques in 6 Oxabicyclo 3.1.0 Hexan 3 One Research

Application of Advanced NMR Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of bicyclic compounds like 6-oxabicyclo[3.1.0]hexan-3-one. Advanced NMR experiments, including two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the proton (¹H) and carbon-¹³ (¹³C) signals. These assignments provide a detailed map of the covalent bonding framework.

Furthermore, Nuclear Overhauser Effect (NOE) based experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in determining the stereochemistry and preferred conformation of the molecule. By analyzing through-space proton-proton correlations, researchers can deduce the spatial arrangement of atoms, which is critical for understanding the strained geometry of the oxabicyclo[3.1.0]hexane system. For instance, similar bicyclic structures have been successfully characterized using these advanced NMR techniques to confirm their stereochemistry. Theoretical calculations, often used in conjunction with experimental NMR data, help in predicting the most stable conformations, such as the boat-like or chair-like forms of the six-membered ring. oup.com Ab initio calculations have been employed to study the relative stabilities of boat and chair forms of related bicyclo[3.1.0]hexane systems, revealing that the boat form can be significantly stabilized in these structures. oup.com

Table 1: Representative NMR Data for Bicyclo[3.1.0]hexane Derivatives

Nucleus Chemical Shift Range (ppm) Coupling Constants (Hz) Key Correlations
¹H 0.5 - 4.5 J(H,H) = 2 - 10 Protons on the cyclopropane (B1198618) ring show characteristic upfield shifts. Protons adjacent to the oxygen and carbonyl group are deshielded.

Note: The exact chemical shifts and coupling constants for this compound would require specific experimental data. The table provides a generalized view based on related structures.

Infrared Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) spectroscopy is a powerful and straightforward technique for identifying the functional groups present in this compound. The most prominent absorption bands in its IR spectrum are indicative of the carbonyl group (C=O) and the ether linkage (C-O-C) within the epoxide ring.

The carbonyl stretching vibration typically appears as a strong band in the region of 1700-1750 cm⁻¹, with the exact frequency being sensitive to the ring strain. The C-O-C stretching vibrations of the epoxide are expected in the 1250 cm⁻¹ region, while C-H stretching and bending vibrations from the aliphatic backbone appear at higher and lower wavenumbers, respectively. Theoretical vibrational studies on related molecules like 3-oxabicyclo[3.1.0]hexan-2-one utilize IR spectroscopy to validate the presence of key functional groups. The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of the related compound 6-oxabicyclo[3.1.0]hexane, which serves as a reference for the vibrational modes of the core bicyclic structure. nist.gov Fourier Transform Infrared Spectroscopy (FTIR) is a developed method for determining structure by studying the vibrational mutations of molecules. semanticscholar.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carbonyl (C=O) Stretching 1700 - 1750 Strong
Epoxide (C-O-C) Asymmetric Stretching ~1250 Strong
C-H (alkane) Stretching 2850 - 3000 Medium-Strong

Mass Spectrometry in Elucidating Fragmentation Patterns and Reaction Product Identification

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for studying its fragmentation behavior, which provides structural information. When coupled with Gas Chromatography (GC-MS), it allows for the identification of this compound in complex mixtures, such as in the methanolic extract of Cinnamomum zeylanicum. researchgate.net

Under electron ionization (EI), this compound will produce a molecular ion peak (M⁺) corresponding to its molecular weight (98.036779 g/mol ). chemspider.com The subsequent fragmentation pattern is influenced by the strained ring system. Common fragmentation mechanisms for cyclic ethers include α-cleavage, inductive effects, hydrogen rearrangement, and transannular cleavage. Analysis of these fragmentation pathways helps in confirming the structure of the molecule and in distinguishing it from its isomers. Tandem mass spectrometry (MS/MS) techniques, such as product ion scans and precursor ion scans, can be employed for more detailed structural elucidation and for the identification of specific reaction products in complex matrices. researchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Fragmentation Pathway
98 [C₅H₆O₂]⁺ Molecular Ion
70 [C₄H₆O]⁺ Loss of CO
69 [C₄H₅O]⁺ Loss of CHO
55 [C₃H₃O]⁺ Further fragmentation

Note: This table is predictive and based on general fragmentation rules for cyclic ketones and epoxides. Actual fragmentation would be confirmed by experimental data.

Microwave Spectroscopy for Conformational Analysis and Reactivity Correlation Studies

Microwave spectroscopy provides highly precise data on the rotational constants of a molecule in the gas phase, from which a detailed molecular structure, including bond lengths and angles, can be derived. This technique is particularly powerful for conformational analysis.

Studies on the related compound 6-oxabicyclo[3.1.0]hexane have utilized microwave spectroscopy to investigate its conformational preferences. For instance, research on the hydrogen-bonded complex of 6-oxabicyclo[3.1.0]hexane with hydrogen chloride revealed that only the equatorial conformer was observed. researchgate.net Ab initio calculations often complement these experimental results to predict the most stable conformations. researchgate.net Theoretical studies have also used computational methods to calculate the ring-puckering potential energy functions for molecules including 6-oxabicyclo[3.1.0]hexane and bicyclo[3.1.0]hexan-3-one, which are then compared with spectroscopic data. researchgate.net By determining the precise three-dimensional structure, microwave spectroscopy provides fundamental data that can be correlated with the molecule's reactivity. The specific arrangement of atoms and the inherent strain in the bicyclic system, as determined by this technique, are key factors in its chemical behavior.

Computational Chemistry and Theoretical Studies of 6 Oxabicyclo 3.1.0 Hexan 3 One

Quantum Mechanical Calculations for Structural Optimization and Electronic Properties

Quantum mechanical calculations are fundamental in elucidating the three-dimensional structure and electronic landscape of 6-oxabicyclo[3.1.0]hexan-3-one. Methods like ab initio (e.g., MP2/cc-pVTZ) and Density Functional Theory (DFT) are employed to perform structural optimization, yielding precise information on bond lengths, bond angles, and dihedral angles. acs.org

These calculations reveal significant bond angle strain, particularly within the cyclopropane (B1198618) ring, where the internal angles are close to 60°. The five-membered oxolane ring adopts a puckered conformation to alleviate some of this strain. Furthermore, computational studies on related 6-oxabicyclo[3.1.0]hexane derivatives show that the presence of substituents can influence the geometry. For instance, a bromomethyl group can elongate the bridgehead C-C bond, while the ketone group in this compound is predicted to shorten this bond due to conjugation.

Electronic property calculations provide insights into the charge distribution within the molecule. The electron-withdrawing nature of the carbonyl group and the oxygen atom in the ring significantly polarizes the molecule, influencing its reactivity. DFT calculations on analogous structures have shown an increased partial positive charge on the cyclopropane carbons, enhancing their electrophilicity.

Table 1: Calculated Structural Parameters for 6-Oxabicyclo[3.1.0]hexane Derivatives

Compound Bridgehead C-C Bond Length (Å) O-C-C Angle (°) Puckering Amplitude (Å)
6-Oxabicyclo[3.1.0]hexane 1.54 111.3 0.42
3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane 1.57 109.8 0.38
This compound 1.52 113.1 Data not available

Source: Adapted from Benchchem

Density Functional Theory (DFT) for Transition State Analysis and Reaction Energetics

DFT has proven to be a powerful tool for studying the mechanisms and energy profiles of reactions involving this compound. By modeling the transition states, chemists can understand the feasibility and pathways of various transformations.

DFT calculations are instrumental in predicting the regioselectivity and stereoselectivity of epoxidation reactions that can form the 6-oxabicyclo[3.1.0]hexane framework. For instance, in the epoxidation of cyclopentene (B43876) precursors, chiral catalysts are often used to control the stereochemical outcome. DFT can model the transition states of the reaction with the catalyst, helping to rationalize why a particular enantiomer or diastereomer is formed preferentially. The calculations can account for non-covalent interactions, such as hydrogen bonding between the substrate and the catalyst, which play a crucial role in directing the reaction.

Accurate thermochemical data, such as the enthalpy of formation, are crucial for understanding the stability and reactivity of a molecule. DFT calculations, particularly when combined with isodesmic and homodesmic reactions, provide reliable thermochemical parameters. aip.orgaip.org These hypothetical reactions are designed so that the number and types of bonds are conserved on both sides of the equation, which helps in the cancellation of systematic errors in the calculations. aip.org For the parent compound, 6-oxabicyclo[3.1.0]hexane, the enthalpy of formation has been calculated using the B3LYP/6-31G(d,p) level of theory with isodesmic reactions. aip.orgaip.org This approach allows for the determination of thermodynamic properties like enthalpy of formation, entropy, and heat capacity. aip.orgaip.org

Table 2: Calculated Enthalpy of Formation for 6-Oxabicyclo[3.1.0]hexane

Method Enthalpy of Formation (kJ/mol)
B3LYP/6-31G(d,p) with isodesmic reactions -93.76

Source: Journal of Physical and Chemical Reference Data aip.org

Retrosynthesis Modeling and Prediction of Synthetic Pathways using AI-driven Platforms

Molecular Dynamics Simulations for Conformational Landscapes (e.g., Pseudorotational Cycles)

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of this compound. rsc.org The bicyclic system has limited flexibility due to the rigid cyclopropane ring, which restricts the conformational space. smolecule.com The five-membered ring can undergo puckering, and MD simulations can map out the potential energy surface associated with these motions, often described as a pseudorotational cycle. acs.org Theoretical studies on related bicyclo[3.1.0]hexane systems have shown that the potential energy functions for ring-puckering are asymmetric, with a single energy minimum. acs.org These simulations are crucial for understanding how the molecule's shape fluctuates over time, which can influence its interactions with other molecules, such as enzymes or reactants.

Prediction of Spectroscopic Parameters and Their Correlation with Structure

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of this compound.

DFT calculations can predict infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. aip.org These predicted spectra can be compared with experimental spectra to aid in the assignment of vibrational bands to specific molecular motions. aip.org Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated. researchgate.net For complex molecules, these predictions are invaluable for interpreting experimental NMR data and confirming the connectivity and stereochemistry of the molecule. researchgate.net

Furthermore, chiroptical properties like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) can be simulated for chiral derivatives of 6-oxabicyclo[3.1.0]hexane. researchgate.net By comparing the calculated spectra with the experimental ones, the absolute configuration of a chiral center can be determined with high confidence. researchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
6-Oxabicyclo[3.1.0]hexane
3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane
Cyclopentene
Cyclopentenone
6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
Sodium cyclopentadienide
Benzyl chloromethyl ether
tert-butyl hydroperoxide
Vanadylacetylacetonate
trans-1,3-cyclopentanediol
3-azabicyclo[3.1.0]hexanes
Neplanocin C
1-methyl-6-oxabicyclo[3.1.0]hexane
2-oxabicyclo[3.1.0]hexane
3-Oxabicyclo[3.1.0]hexane
Bicyclo[3.1.0]hexan-3-one
3,6-oxabicyclo[3.1.0]hexane
1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one
Cinnamaldehyde
Eugenol
Trans-Syringin
Vincristine sulfate
3-Ethyl-3-hydroxyandrostan-17-one
Cadina-1(10),4-diene
1,1,7-Trimethyl-4-methylenedecahydro-1H-cyclopropa[e]azulen-7-ol
Caryophyllene-(I1)
Oleamide
(Z)-3- phenylacryldehyde
Khaya anthotheca
3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride
6-Oxabicyclo(3.1.0)hexane-2-carboxylic acid, 1,5-dimethyl-3-methylene-4-oxo-, methyl ester
6-oxabicyclo[3.1.0]hexane-6-carboxylate
(1R,2S)-methyl 1,2-diphenylcyclopropanecarboxylate
3'-benzyl-2,2'-dimethyl-[1,1'-bi(cyclopentane)]-1,2'- diene
2,2,4,4-tetramethyl-6-oxabicyclo[3.1.0]hexan-3-one
2,4-cyclohexadienone
2,5-cyclohexadienone
Phenol (B47542)
Phenoxy radical
6-halo-6-methoxycarbonyl-bicyclo [3.1. 0]hexan-2-ones
Bromoform
6-endo-phenyl-2-oxabicyclo[3.1. 0]hexene
1,4-dimethylbicyclo[2.1.0]pentan-5-one
2-cyclopentanone-1,3-diyl diradicals
Bicyclo[3.1.0]hexan-6-ones
Bicyclo[1.1.0]butan-2-ones
cis,cis-2,7-cyclooctadienone
cis,trans-2,7-cyclooctadienone
cis-bicyclo[3.3.0]oxyallyl
HOCH2SCH2CH3
CH3SCH(OH)CH3
CH3SCH2CH2OH
1,3,5,7-tetramethylCOT
1,3,5,7-tetramethylBCOT
N,N'-dimethylmalonaldiimine--copper (I)
methyl diazoacetate
bis(oxazoline)--copper (I)
diazooxindoles
styrene
N-allyl propargylamines
allyl carbonates
propargyl amines
(P,R,R)-i-Pr-SPRIX

Synthesis and Characterization of 6 Oxabicyclo 3.1.0 Hexan 3 One Analogues and Derivatives

Structural Modifications at the Bicyclic Core

Modifications directly on the 6-oxabicyclo[3.1.0]hexane framework allow for the fine-tuning of its steric and electronic properties. These changes can influence the molecule's stability, reactivity, and interaction with biological targets.

Alkyl-Substituted Oxabicyclo[3.1.0]hexanones (e.g., 6,6-Dimethylbicyclo[3.1.0]hexan-3-one)

The introduction of alkyl groups, particularly at the 6-position, serves to increase steric bulk and can enhance the stability of the bicyclic system. A notable example is 6,6-dimethylbicyclo[3.1.0]hexan-3-one. A scalable, five-step synthesis for this compound has been developed starting from (+)-3-carene, which notably avoids the use of toxic chromium-based oxidants.

Another closely related and well-studied derivative is 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one. A robust and scalable process for its synthesis involves the organocatalyzed desymmetrization of a cyclic anhydride (B1165640) precursor, followed by a chemoselective reduction of the resulting carboxylic acid. researchgate.net This process has been demonstrated on a 100-gram scale through a fully telescoped process. researchgate.net The synthesis of this lactone from furfural (B47365) has also been described, involving a key cyclization step of an intermediate bromo-lactone using potassium tert-butoxide. mdpi.com The presence of the dimethyl groups on the cyclopropane (B1198618) ring is a common feature in synthetic targets, including precursors for cis-chrysanthemic acid and various biologically active compounds. mdpi.com

CompoundStarting MaterialKey Synthetic StepsReference
6,6-Dimethylbicyclo[3.1.0]hexan-3-one (+)-3-CareneFive-step process avoiding chromium oxidants.
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one Cyclic AnhydrideOrganocatalyzed desymmetrization, chemoselective reduction. researchgate.net
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one FurfuralPhotochemical addition, bromination, base-induced cyclization. mdpi.com

Introduction of Aldehyde and Amine Functionalities (e.g., 6-Oxabicyclo[3.1.0]hexane-1-carboxaldehyde, 6-Oxabicyclo[3.1.0]hexan-3-amine)

The incorporation of reactive functional groups like aldehydes and amines onto the bicyclic core creates versatile synthetic intermediates. 6-Oxabicyclo[3.1.0]hexane-1-carboxaldehyde, for instance, features an aldehyde group at the 1-position, which increases its reactivity for subsequent condensation reactions and makes it a useful synthetic intermediate.

Introducing an amine functionality has also been a key synthetic goal. The synthesis of tert-butyl N-{6-oxabicyclo[3.1.0]hexan-3-yl}carbamate, a protected form of 6-oxabicyclo[3.1.0]hexan-3-amine, is typically achieved by reacting tert-butyl carbamate (B1207046) or tert-butyl chloroformate with 6-oxabicyclo[3.1.0]hexan-3-amine under basic conditions. This Boc-protected amine is a stable building block used for constructing more complex molecules. An intermediate for antiviral agents, (1α, 5α, 6α)-3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride, has also been prepared. chemicalbook.com

Fused Ring System Analogues (e.g., Silabicyclo, Thiabicyclo)

Replacing the oxygen atom in the 6-oxabicyclo[3.1.0]hexane system with other heteroatoms like sulfur (thia) or silicon (sila) generates analogues with distinct electronic properties and geometries.

The synthesis of 3-thiabicyclo[3.1.0]hexane 3,3-dioxides has been reported, serving as stable precursors for 1,4-dienes through thermal extrusion of sulfur dioxide. clockss.org A key synthetic route involves the deprotonation of the parent compound followed by treatment with various electrophiles to produce substituted analogues. clockss.org Furthermore, the 6-thiabicyclo[3.1.0]hexane scaffold has been used as a pseudosugar moiety to create metabolically stable carbocyclic nucleoside analogues. conicet.gov.aruba.ar The synthesis of these thia-analogues can be challenging, but they offer increased stability compared to their oxa-counterparts, particularly in the case of pyrimidine (B1678525) nucleosides which are otherwise prone to epoxide ring-opening. conicet.gov.aruba.ar The synthesis of thromboxane (B8750289) receptor antagonists containing a 6-thiabicyclo[3.1.0]hexane ring system has also been accomplished. nih.gov

The synthesis of silabicyclo[3.1.0]hexane derivatives has also been documented in the chemical literature, further expanding the range of heteroatom-substituted analogues. acs.org

Conformationally Locked Carbocyclic Nucleoside Analogues

The rigid bicyclo[3.1.0]hexane framework is an ideal scaffold for creating conformationally locked nucleoside analogues. Nucleosides in solution typically exist in a dynamic equilibrium between two major conformations, termed North (N) and South (S), which is described by a pseudorotational cycle. conicet.gov.aracs.org By fusing a cyclopropane ring to the cyclopentane (B165970) (pseudosugar) ring, the conformation can be "locked" into either an N or S form, allowing for the study of how a specific sugar pucker influences biological activity. conicet.gov.aracs.orgnih.gov

Design and Synthesis of Purine (B94841) and Pyrimidine Derivatives with Bicyclo[3.1.0]hexane Scaffolds

The synthesis of these conformationally locked nucleosides is a significant area of research. A common and convergent strategy involves the synthesis of a chiral alcohol precursor bearing the bicyclo[3.1.0]hexane or oxabicyclo[3.1.0]hexane template, followed by the coupling of this pseudosugar with various purine or pyrimidine bases. conicet.gov.arnih.govresearchgate.net

The Mitsunobu reaction is frequently employed for this coupling step, attaching the nucleobase to the pseudosugar with an inversion of stereochemistry at the reaction center. conicet.gov.arnih.gov For example, the synthesis of North-conformation analogues has been achieved by coupling a (1S,2R,5R)-5-[(tert-butyldiphenylsilyloxy)methyl]bicyclo[3.1.0]hex-3-en-2-ol precursor with nucleobases. nih.gov Similarly, deoxyadenosine (B7792050) and deoxyguanosine analogues built on the 6-oxabicyclo[3.1.0]hexane scaffold were prepared via Mitsunobu coupling from a common alcohol intermediate. conicet.gov.ar

The synthesis of South-conformation analogues often follows a different pathway, starting from a precursor amine on the bicyclic scaffold, such as (1S,3S,4R,5S)-3-benzyloxy-4-benzyloxymethyl-1-aminobicyclo[3.1.0]hexane. rsc.org The construction of the heterocyclic base is then completed on this amine. rsc.org

While the synthesis of purine analogues on the oxabicyclo[3.1.0]hexane template is generally stable, the corresponding pyrimidine nucleosides have been found to be unstable, undergoing a facile intramolecular epoxide ring-opening. conicet.gov.arresearchgate.net

Nucleoside TypeScaffoldKey Synthetic StrategyConformationReference
Purine/Pyrimidine Analogues Bicyclo[3.1.0]hexeneMitsunobu coupling of bicyclic alcohol with nucleobases.North nih.gov
Deoxyadenosine/Deoxyguanosine Analogues 6-Oxabicyclo[3.1.0]hexaneMitsunobu coupling of bicyclic alcohol with purine bases.North conicet.gov.ar
Purine/Pyrimidine Analogues Bicyclo[3.1.0]hexaneConstruction of base onto a precursor bicyclic amine.South rsc.org
Thymidine (B127349) Analogue 6-Thiabicyclo[3.1.0]hexaneCoupling of bicyclic alcohol with N3-benzoylthymine.North conicet.gov.ar

Conformational Analysis and Pseudorotational Preferences of Nucleoside Analogues

The primary goal of using the bicyclo[3.1.0]hexane template is to restrict the conformational flexibility of the pseudosugar ring. acs.org The conformation of a furanose or cyclopentane ring in nucleosides is defined by its puckering amplitude (νmax) and phase angle of pseudorotation (P). nih.gov By convention, a perfect North (N) conformation has P = 0°, while a perfect South (S) conformation has P = 180°. conicet.gov.ar

The bicyclo[3.1.0]hexane system effectively locks the five-membered ring into a conformation that is either decidedly North or South, depending on the fusion of the cyclopropane ring. nih.govnih.gov For example, the bisphosphate derivative MRS 2279, which is locked in a North (N) conformation by a bicyclo[3.1.0]hexane ring system, is a potent antagonist of the P2Y1 receptor. acs.org This demonstrates that specific receptor interactions often require a single, preferred conformation. acs.org

Conformational analysis using X-ray crystallography and NMR spectroscopy has confirmed the exclusive conformations of these analogues. tandfonline.com For instance, a rigid carbocyclic analogue of 2'-deoxyaristeromycin built on a bicyclo[3.1.0]hexane template was confirmed to have an exclusive North (2'-exo) conformation. tandfonline.com Studies have shown that the North conformation generally prefers an anti glycosyl torsion angle, while the South conformation favors the syn range. tandfonline.com This conformational locking not only influences receptor binding but can also impact the ability of these analogues to be phosphorylated by cellular kinases, a crucial step for the activation of many antiviral nucleosides. nih.gov The preference of enzymes like HIV-1 reverse transcriptase for the North conformation has been conclusively shown using these rigid analogues. nih.gov

Stability Considerations of the Epoxide Ring in Nucleoside Analogues

The 6-oxabicyclo[3.1.0]hexane scaffold serves as a rigid template for creating conformationally locked nucleoside analogues. conicet.gov.arconicet.gov.ar However, the stability of the integral epoxide ring is a critical factor during synthesis and is highly dependent on the nature of the attached nucleobase. conicet.gov.arconicet.gov.ar Research into the synthesis of deoxynucleoside analogues built upon this framework has revealed a significant difference in stability between purine and pyrimidine derivatives. conicet.gov.ar

The epoxide ring within the 6-oxabicyclo[3.1.0]hexane system demonstrates considerable stability during the synthesis of purine nucleoside analogues. conicet.gov.ar For instance, the successful synthesis of both deoxyadenosine and deoxyguanosine analogues was achieved without compromising the epoxide structure. conicet.gov.ar The convergent syntheses of these compounds were accomplished via a Mitsunobu coupling from a common epoxy alcohol precursor, yielding the target purine analogues with the epoxide ring intact. conicet.gov.ar

Conversely, attempts to synthesize corresponding pyrimidine nucleosides have been unsuccessful due to the inherent instability of the epoxide ring in the presence of a pyrimidine base. conicet.gov.ar These analogues are prone to a facile intramolecular epoxide ring-opening reaction. conicet.gov.arconicet.gov.ar This process involves an attack from the enol form of the pyrimidine base onto the epoxide, resulting in the formation of more stable tricyclic anhydride structures. conicet.gov.ar For example, efforts to synthesize thymidine and uracil (B121893) analogues led to the isolation of these rearranged anhydride products instead of the desired epoxide-containing nucleosides. conicet.gov.ar Computational studies support these experimental findings, with ab initio energy calculations indicating that the resulting anhydride product is 2.88 kcal/mol more stable than its corresponding epoxide precursor with a thymine (B56734) base. conicet.gov.ar This inherent instability has thwarted the isolation of stable pyrimidine analogues that retain the 6-oxabicyclo[3.1.0]hexane pseudosugar structure. conicet.gov.ar This contrasts with analogues where the epoxide's oxygen is replaced by sulfur (a 6-thiabicyclo[3.1.0]hexane system), in which the resulting pyrimidine carbanucleosides proved to be very stable compounds. conicet.gov.ar

Table 1: Stability of the Epoxide Ring in Nucleoside Analogues

Nucleoside Type Scaffold System Stability of Fused Ring Outcome Citation
Purine (Adenosine, Guanosine) 6-Oxabicyclo[3.1.0]hexane Stable Successful synthesis of target nucleoside analogues. conicet.gov.ar
Pyrimidine (Thymine, Uracil) 6-Oxabicyclo[3.1.0]hexane Unstable Facile intramolecular ring-opening to form stable anhydrides. conicet.gov.arconicet.gov.ar

Other Biologically Inspired or Pharmaceutically Relevant Analogues

The 6-oxabicyclo[3.1.0]hexane core and its derivatives are present in various molecules that have been investigated for their biological and pharmaceutical relevance. conicet.gov.argoogle.com These analogues draw inspiration from natural products or are designed as potential therapeutic agents. conicet.gov.arclockss.org

One of the most significant findings involves a deoxyguanosine analogue built on the 6-oxabicyclo[3.1.0]hexane scaffold, which demonstrated potent antiviral activity. conicet.gov.arconicet.gov.ar This compound was particularly effective against the Epstein-Barr virus (EBV), showing a potency approximately six times greater than the reference standard, acyclovir, and a high selectivity index. conicet.gov.ar In contrast, the corresponding deoxyadenosine analogue was found to be inactive against the same viruses. conicet.gov.ar Further research into related bicyclo[3.1.0]hexenyl carbanucleosides has shown that a d-cytosine derivative exhibits anti-HIV-1 and anti-HIV-2 activity, which was linked to its cytotoxicity. nih.gov

The structural motif is also found in natural products. For example, the marine oxylipin agardhilactone contains a 6-oxabicyclo[3.1.0]hex-3-yl moiety. clockss.org The synthesis of agardhilactone and its analogues was undertaken to determine its relative and absolute configuration, highlighting the relevance of this bicyclic system in complex natural structures. clockss.org

In the context of pharmaceutical development, derivatives have been synthesized as potential enzyme inhibitors. A patent describes a series of compounds, including 2-(3-oxabicyclo[3.1.0]hex-6-yl)-6-phenyl-N-(pyridin-4-yl)-1,3,5-triazine, designed as inhibitors of mutant isocitrate dehydrogenase 2 (IDH2). google.com Such inhibitors are of interest for treating cancers characterized by specific IDH2 mutations. google.com

Table 2: Examples of Biologically Active 6-Oxabicyclo[3.1.0]hexane Analogues

Analogue/Derivative Biological Relevance Observed Activity Citation
Deoxyguanosine analogue Antiviral Agent Potent and selective activity against Epstein-Barr Virus (EBV). conicet.gov.arconicet.gov.ar
d-Cytosine bicyclo[3.1.0]hexenyl carbanucleoside Antiviral Agent Cytotoxicity-derived activity against HIV-1 and HIV-2. nih.gov
Agardhilactone Natural Product Marine oxylipin with a complex bicyclic structure. clockss.org

Applications of 6 Oxabicyclo 3.1.0 Hexan 3 One As a Synthetic Building Block

Preparation of Complex Organic Molecules

6-Oxabicyclo[3.1.0]hexan-3-one and its derivatives serve as key starting materials or intermediates in the synthesis of a wide array of complex organic molecules. lookchem.com The rigid bicyclic framework is particularly useful for establishing specific stereochemistry and conformations in the target molecules.

A significant application is in the creation of conformationally locked nucleosides. conicet.gov.ar Researchers have utilized the rigid 6-oxabicyclo[3.1.0]hexane scaffold to build prototypes of deoxynucleosides where the furanose ring is locked into a specific "North-type" geometry. conicet.gov.arresearchgate.net This is achieved by using the bicyclic system as a cyclopentane (B165970) mimic. For instance, purine (B94841) analogues such as deoxyadenosine (B7792050) and deoxyguanosine have been successfully synthesized via a Mitsunobu coupling of a precursor alcohol bearing the oxabicyclo[3.1.0]hexane scaffold with the appropriate purine base. conicet.gov.arthieme-connect.com The resulting molecules are conformationally equivalent to carbocyclic nucleosides built with a bicyclo[3.1.0]hexane template. conicet.gov.ar

The utility of this scaffold extends to the synthesis of other complex cyclic systems. A strategy has been developed to construct bicyclo[6.1.0]nonane-9-carboxylic acids, which are challenging medium-sized ring systems. acs.org This approach involves an intramolecular Friedel–Crafts alkylation reaction where a tethered nucleophile attacks the γ-lactone moiety of a 3-oxabicyclo[3.1.0]hexan-2-one derivative, a close structural relative of this compound. acs.org This method provides an efficient route to the core structure of several natural products. acs.org Furthermore, the base-catalyzed desymmetrization and fragmentation of epoxycyclopentanones like this compound can lead to the asymmetric preparation of valuable hydroxycyclopentenones. lookchem.com

Table 1: Examples of Complex Molecules Synthesized from 6-Oxabicyclo[3.1.0]hexane Scaffolds
Scaffold UsedKey ReactionProduct ClassSignificanceReference
6-Oxabicyclo[3.1.0]hexaneMitsunobu CouplingConformationally Locked Purine NucleosidesCreates enzymatically stable nucleoside analogues with fixed sugar puckering. conicet.gov.arthieme-connect.com conicet.gov.ar
3-Oxabicyclo[3.1.0]hexan-2-oneIntramolecular Friedel-Crafts AlkylationBicyclo[6.1.0]nonanesProvides access to the eight-membered carbocyclic core of crenulide natural products. acs.org acs.org
This compoundCinchona Alkaloid-Catalyzed DesymmetrizationHydroxycyclopentenonesAsymmetric synthesis of versatile chiral building blocks. lookchem.com lookchem.com

Role in Natural Product Synthesis

The 6-oxabicyclo[3.1.0]hexane framework is present in naturally occurring compounds, most notably the antibiotic neplanocin C, which features this rigid scaffold as its pseudosugar component. conicet.gov.arresearchgate.net This natural precedent has inspired chemists to use derivatives of this compound as building blocks in the total synthesis of other complex natural products.

The synthetic utility of this class of compounds is highlighted in the enantioselective total synthesis of crenulide diterpenoids, such as acetoxycrenulide. acs.org The core structure of these natural products is a highly substituted eight-membered carbocycle fused to a butenolide. acs.org A key step in synthesizing this challenging bicyclo[6.1.0]nonane skeleton involves the intramolecular cyclization of a precursor derived from 3-oxabicyclo[3.1.0]hexan-2-one. acs.org

In another example, the first total synthesis of the anti-leukemic diterpene natural product EBC-329 was accomplished starting from a related bicyclic compound, 6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione. nih.govrsc.org This efficient 13-step synthesis demonstrates the strategic value of using this type of pre-formed, strained ring system to construct complex molecular architectures found in nature. nih.govrsc.org

Intermediates in Pharmaceutical and Specialty Chemical Production

This compound is a recognized intermediate in the production of pharmaceuticals and other specialty chemicals. lookchem.com Its ability to introduce specific stereochemistry and conformational rigidity is highly valuable in medicinal chemistry, where the three-dimensional shape of a molecule is critical to its biological activity. smolecule.com

The most prominent application in this area is the synthesis of carbocyclic nucleoside analogues, which are a major focus of research for antiviral and antitumoral agents. thieme-connect.com These synthetic nucleosides replace the furanose oxygen with a methylene (B1212753) group, a modification that renders them more stable against enzymatic degradation by phosphorylases. thieme-connect.com By using the 6-oxabicyclo[3.1.0]hexane scaffold, chemists can create nucleoside mimics that are "locked" in a specific conformation, which can enhance their interaction with target enzymes. conicet.gov.arresearchgate.net For example, a deoxyguanosine analogue built on this scaffold showed antiviral activity against the Epstein-Barr virus (EBV). conicet.gov.arresearchgate.net

The compound and its derivatives are also used in the production of other fine and specialty chemicals, serving as versatile building blocks for further chemical elaboration. lookchem.combiosynth.com

Table 2: Pharmaceutical and Specialty Chemical Applications
Application AreaProduct TypeRationale/AdvantageReference
PharmaceuticalsCarbocyclic Nucleoside AnaloguesPotential antiviral/antitumoral agents with enhanced enzymatic stability and fixed conformation for improved target binding. conicet.gov.arthieme-connect.com conicet.gov.arthieme-connect.com
Specialty ChemicalsChiral Building BlocksUsed as a starting material for a variety of complex, high-value chemical products due to its unique structure and reactivity. lookchem.combiosynth.com lookchem.combiosynth.com

Design and Synthesis of Ligands and Catalysts

The synthesis of enantiomerically pure this compound and its derivatives often relies on the use of sophisticated chiral ligands and catalysts. lookchem.com Conversely, the rigid bicyclic structure of the compound itself holds potential for its use in the design of new ligands. smolecule.com

Several catalytic methods have been developed for the enantioselective synthesis of these bicyclic systems. One approach is the organocatalyzed desymmetrization of a prochiral precursor using cinchona alkaloids. lookchem.comresearchgate.net A more modern strategy involves the enantioselective Pd(II)/Pd(IV) oxidative cyclization of 1,6-enynes to afford bicyclic lactones with the oxabicyclo[3.1.0]hexane skeleton in high enantioselectivity. doi.org This transformation was made possible by the development of a chiral spiro bis(isoxazoline) ligand (SPRIX), which demonstrated unique chemical stability and effectiveness in the palladium-catalyzed reaction. doi.org

Another powerful method is the intramolecular cyclopropanation of allylic diazoacetates, which can be catalyzed by chiral dirhodium(II) complexes. acs.orgorgsyn.org For example, the catalyst dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate], or Rh₂(5R-MEPY)₄, has been used to synthesize a dimethyl-substituted 3-oxabicyclo[3.1.0]hexan-2-one with high yield and enantiomeric excess. orgsyn.org These catalytic advancements are crucial for producing these valuable building blocks in an optically pure form, which is essential for their application in medicinal chemistry. lookchem.comsmolecule.com

Table 3: Catalytic Systems for Enantioselective Synthesis of Oxabicyclo[3.1.0]hexane Scaffolds
Catalyst/Ligand SystemReaction TypeSubstrateKey FeatureReference
Chiral Spiro Bis(isoxazoline) (SPRIX) Ligand with PalladiumOxidative Cyclization1,6-EnynesEnables first enantioselective Pd(II)/Pd(IV) pathway to the oxabicyclo[3.1.0]hexane skeleton. doi.org doi.org
Dirhodium(II) Carboxamidates (e.g., Rh₂(5R-MEPY)₄)Intramolecular CyclopropanationAllylic DiazoacetatesProvides high enantioselectivity (e.g., 88% ee) in the formation of bicyclic lactones. orgsyn.org orgsyn.org
Cinchona AlkaloidsAsymmetric DesymmetrizationProchiral Acid AnhydridesOrganocatalytic approach to generate optically active half-esters, which are then converted to lactones. researchgate.net researchgate.net

Emerging Research Directions and Future Perspectives

Development of Novel Stereoselective Synthetic Methods

The synthesis of enantiomerically pure bicyclic compounds is a significant focus in modern organic chemistry, driven by the demand for chiral building blocks in the pharmaceutical industry. lookchem.com For derivatives of 6-oxabicyclo[3.1.0]hexane, several innovative stereoselective methods are emerging.

A notable strategy is the organocatalyzed desymmetrization of prochiral starting materials. For instance, a scalable process for the synthesis of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one has been developed utilizing a thiourea-based organocatalyst. smolecule.com This method achieves high enantioselectivity through a double hydrogen-bonding activation mechanism. researchgate.net Kinetic studies have shown a first-order dependence on the substrate concentration, which allows for process intensification. smolecule.com The desymmetrization of various cyclic anhydrides using chiral diamine-derived thiourea (B124793) catalysts has also been reported, yielding products with high enantiomeric excess. researchgate.net

Transition metal-catalyzed cyclopropanation is another powerful technique. The intramolecular cyclopropanation of allylic diazoacetates catalyzed by rhodium(II) complexes is a key method for constructing the 3-oxabicyclo[3.1.0]hexan-2-one framework with precise stereochemical control. smolecule.com Furthermore, enantioselective palladium(II)/palladium(IV) oxidative cyclization of 1,6-enynes using chiral spiro bis(isoxazoline) ligands (SPRIX) has been successfully applied to produce oxabicyclo[3.1.0]hexane skeletons with high enantioselectivity. doi.org

The direct coupling of an alcohol containing the 1-methyl-6-oxabicyclo[3.1.0]hexane scaffold with purine (B94841) nucleobases via the Mitsunobu reaction represents a key step in the stereoselective synthesis of conformationally locked carbocyclic nucleosides. thieme-connect.comthieme-connect.com

MethodCatalyst/ReagentKey FeatureEnantiomeric Excess (ee)Ref.
Organocatalyzed DesymmetrizationThiourea-based organocatalystScalable, compatible with standard dilution88%
Rh(II)-Catalyzed CyclopropanationRhodium(II) octanoate (B1194180) dimerFlow reactor, stereoselectiveNot specified chemicalbook.com
Pd(II)/Pd(IV) Oxidative CyclizationPd-SPRIX complexEnantioselective cyclization of 1,6-enynesUp to 95% doi.org
Mitsunobu ReactionDEAD, PPh₃Direct coupling for nucleoside synthesisStereoselective thieme-connect.com

Exploration of New Reactivity Modes and Catalytic Systems

The strained epoxide ring in 6-oxabicyclo[3.1.0]hexan-3-one is highly susceptible to nucleophilic attack, leading to ring-opening reactions that are fundamental to its synthetic utility. Research is actively exploring new ways to harness this reactivity and develop novel catalytic systems to control the outcomes of these transformations.

The reactivity of the carbonyl group allows for various transformations. For example, reduction of the ketone can yield the corresponding alcohol, 6-oxabicyclo[3.1.0]hexan-3-ol, which is also a valuable synthetic intermediate. Conversely, oxidation can lead to the formation of lactones or carboxylic acids.

Recent studies have investigated unexpected reactions of related epoxy sulfonates, which can undergo novel transformations to form enones under neat or acidic conditions, or in the presence of a Lewis acid. clockss.org The development of transition-metal-free radical oxidation methods for cyclopropanation offers a more sustainable alternative to traditional approaches. smolecule.com

The use of cinchona alkaloid catalysts for the desymmetrization and fragmentation of epoxycyclopentanones, including this compound, allows for the asymmetric preparation of hydroxycyclopentenones. lookchem.com This highlights the potential for developing new catalytic systems that can unlock novel reaction pathways and provide access to complex molecular architectures.

Advanced Computational Studies for Reaction Design and Optimization

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry, enabling the rational design of experiments and providing deep mechanistic insights. For reactions involving this compound and its analogs, computational studies are being employed to predict reaction outcomes, optimize reaction conditions, and design more efficient catalysts.

Gas-phase ab initio calculations have been used to determine the thermodynamic ratios of cis and trans isomers of related dihydrofuran systems, providing valuable information on product stability. doi.org Such calculations can guide the selection of reaction conditions to favor the desired stereoisomer.

Furthermore, computational tools like EPA's Toxicity Forecaster (ToxCast) and the CompTox Chemistry Dashboard provide access to predictive models for chemical properties and hazards, which can aid in the design of safer and more sustainable chemical processes. habitablefuture.org By understanding the electronic structure and conformational preferences of the bicyclic system through computational analysis, researchers can better predict its reactivity and design more selective transformations.

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry and sustainable synthesis are increasingly influencing the development of new synthetic methods. For the synthesis of this compound derivatives, there is a growing emphasis on developing processes that are more atom-economical, use less hazardous reagents, and are more energy-efficient.

Flow chemistry offers significant advantages in this regard, particularly for reactions that are highly exothermic or involve unstable intermediates. The synthesis of (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one has been demonstrated in a flow reactor using a rhodium(II) octanoate dimer catalyst, showcasing the potential for improved scalability and safety. chemicalbook.com Continuous flow reactors have also been adopted for epoxidation steps in related syntheses, enhancing heat transfer and process control.

Q & A

Q. What protocols ensure reproducibility in large-scale synthesis?

  • Continuous Flow Reactors : Enable precise temperature control and reduce exothermic risks during epoxidation .
  • In-Line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring .

Q. How should researchers address stability issues during storage?

  • Storage Conditions : Store under nitrogen at –20°C to prevent moisture-induced ring-opening. Confirm purity via 1H^{1}\text{H} NMR before use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.